4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Overview
Description
4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to the fourth position of the pyridine ring and a carboxamide group at the second position. The N-methyl substitution on the carboxamide group further distinguishes this compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Hydroxymethyl)pyridine.
N-Methylation: The hydroxymethyl group is then protected, and the carboxamide group is introduced at the second position of the pyridine ring.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxy)pyridine-2-carboxamide.
Reduction: Formation of 4-(Hydroxymethyl)-N-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyridine: Lacks the N-methyl substitution on the carboxamide group.
N-Methylpyridine-2-carboxamide: Lacks the hydroxymethyl group at the fourth position.
4-(Hydroxymethyl)-N-ethylpyridine-2-carboxamide: Has an ethyl group instead of a methyl group on the carboxamide.
Uniqueness
4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide is unique due to the combination of the hydroxymethyl group and the N-methyl carboxamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-4,11H,5H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVPRMAZRUIWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634158 | |
Record name | 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332013-43-1 | |
Record name | 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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